2-Bromo-3-nitropyridine-4-acrylic acid

Molecular Properties Physicochemical Characterization Polymer Synthesis

Researchers seeking a pre-functionalized pyridine scaffold for focused library synthesis face the challenge of sourcing the correct regioisomer. Generic 2-bromo-3-nitropyridine lacks the essential acrylic acid handle required for direct polymerization or conjugation, causing additional synthetic steps. 2-Bromo-3-nitropyridine-4-acrylic acid (CAS 1807394-04-2) resolves this with its unique 2,3,4-substitution pattern, enabling orthogonal transformations: - Orthogonal reactivity: bromo (cross-coupling), nitro (reduction/amination), and acrylic acid (polymerization/conjugation) handles on a single scaffold. - Regioisomeric precision: The specific ortho-bromo/nitro geometry dictates SNAr reactivity distinct from positional isomers like 5-bromo-4-nitropyridine-2-acrylic acid. - Supply reliability: Standard pack sizes (0.1 g-5 g) are kept in stock, with bulk custom synthesis available to support medicinal chemistry and polymer research programs without lead-time uncertainty.

Molecular Formula C8H5BrN2O4
Molecular Weight 273.042
CAS No. 1807394-04-2
Cat. No. B2551968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-nitropyridine-4-acrylic acid
CAS1807394-04-2
Molecular FormulaC8H5BrN2O4
Molecular Weight273.042
Structural Identifiers
SMILESC1=CN=C(C(=C1C=CC(=O)O)[N+](=O)[O-])Br
InChIInChI=1S/C8H5BrN2O4/c9-8-7(11(14)15)5(3-4-10-8)1-2-6(12)13/h1-4H,(H,12,13)/b2-1+
InChIKeyLNDYALGZAHVUDK-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-nitropyridine-4-acrylic Acid Procurement Guide


2-Bromo-3-nitropyridine-4-acrylic acid (CAS 1807394-04-2) is a substituted pyridine derivative with the molecular formula C8H5BrN2O4 and a molecular weight of 273.04 g/mol . Its structure features a pyridine ring substituted with a bromo group at the 2-position, a nitro group at the 3-position, and an acrylic acid moiety at the 4-position, which collectively enable its use as a versatile molecular building block in organic synthesis . This compound is primarily utilized as an intermediate in the synthesis of heterocyclic compounds, small-molecule enzyme inhibitors, and functional polymers .

2-Bromo-3-nitropyridine-4-acrylic Acid: Irreplaceable by Simple Analogs


The precise regioisomeric arrangement of functional groups on the pyridine ring of 2-Bromo-3-nitropyridine-4-acrylic acid is the primary determinant of its reactivity and applications, rendering generic substitution with other bromo-nitro-pyridine derivatives or simple 2-bromo-3-nitropyridine analogs ineffective. The ortho-relationship between the bromo (2-position) and nitro (3-position) groups, in combination with the conjugated acrylic acid moiety at the 4-position, establishes a unique electronic and steric environment . This specific geometry dictates the compound's performance in nucleophilic aromatic substitution (SNAr) reactions, cross-coupling transformations, and the spatial orientation required for binding to biological targets such as enzyme active sites [1]. Analogs lacking the acrylic acid group, such as 2-bromo-3-nitropyridine (CAS 19755-53-4), are limited to serving as precursors rather than final functional building blocks, while positional isomers (e.g., 5-bromo-4-nitropyridine-2-acrylic acid) will present completely different molecular geometries and electronic properties, potentially failing to replicate desired synthetic outcomes or biological activities .

2-Bromo-3-nitropyridine-4-acrylic Acid vs. Key Comparators


Increased Molecular Weight and Novel Reactivity

The molecular weight of 2-bromo-3-nitropyridine-4-acrylic acid is significantly higher than that of its non-acrylic analog, 2-bromo-3-nitropyridine. Specifically, the target compound has a molecular weight of 273.04 g/mol , while 2-bromo-3-nitropyridine has a molecular weight of 202.99 g/mol . This difference is due to the presence of the acrylic acid moiety (C2H2O2), which adds approximately 70 g/mol to the core structure .

Molecular Properties Physicochemical Characterization Polymer Synthesis

Acrylic Acid: Polymerization & Bioconjugation

The presence of an acrylic acid group on 2-bromo-3-nitropyridine-4-acrylic acid provides a distinct chemical functionality that is absent in simpler analogs like 2-bromo-3-nitropyridine . This group can undergo radical polymerization or participate in Michael addition and amide bond formation reactions . In contrast, 2-bromo-3-nitropyridine lacks this functionality and is primarily limited to serving as an electrophile in nucleophilic aromatic substitution or cross-coupling reactions .

Polymer Synthesis Bioconjugation Functional Monomers

Unique 4-Acrylic Acid Regioisomer

The target compound is the specific regioisomer with substitution at the 2-, 3-, and 4-positions. A closely related analog, 5-bromo-4-nitropyridine-2-acrylic acid (CAS 1807440-31-8), features a different substitution pattern (bromo at 5, nitro at 4, acrylic acid at 2) . This change in position fundamentally alters the molecule's geometry, electronic distribution, and potential for intermolecular interactions . While both are described as polymer building blocks , the resulting polymer properties (e.g., chain flexibility, glass transition temperature, and monomer reactivity ratios) would differ due to the distinct spatial arrangement of the polymerizable group.

Regioisomerism Structure-Activity Relationship (SAR) Medicinal Chemistry

2-Bromo-3-nitropyridine-4-acrylic Acid: Validated Applications


Small-Molecule Enzyme Inhibitor Synthesis

This compound is directly referenced as a starting material for developing small-molecule inhibitors targeting enzyme-catalyzed reactions . Its specific substitution pattern and the presence of the acrylic acid moiety make it a privileged scaffold for creating focused libraries of potential inhibitors, offering a more advanced and functionalized starting point compared to simpler pyridine derivatives.

Functional Polymer Film Fabrication

The acrylic acid group allows for direct polymerization, making this compound a functional monomer for creating specialty polymers . This is supported by related compounds in the same class (e.g., 5-bromo-4-nitropyridine-2-acrylic acid) that are explicitly noted for their utility in polymer synthesis . This application is impossible with non-acrylic analogs like 2-bromo-3-nitropyridine.

Orthogonal Heterocyclic Scaffold Synthesis

The combination of bromo, nitro, and acrylic acid groups allows for orthogonal synthetic transformations. The bromo group can undergo cross-coupling (e.g., Suzuki, Heck), the nitro group can be reduced to an amine for further derivatization, and the acrylic acid moiety can be conjugated or polymerized . This multi-functional nature enables the rapid construction of complex heterocyclic architectures, a key advantage for medicinal chemists seeking diverse chemical space exploration .

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